molecular formula C6H7NO B147518 4-Pyridinemethanol CAS No. 586-95-8

4-Pyridinemethanol

Cat. No. B147518
CAS RN: 586-95-8
M. Wt: 109.13 g/mol
InChI Key: PTMBWNZJOQBTBK-UHFFFAOYSA-N
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Description

4-Pyridinemethanol is a chemical compound that is part of the pyridine family, which are heterocyclic aromatic compounds with a structure related to benzene, where one methine group is replaced by a nitrogen atom. The compound is of interest in various chemical syntheses and catalytic processes due to its functional group and structural properties.

Synthesis Analysis

The synthesis of pyridine derivatives, which would include compounds like 4-pyridinemethanol, has been explored through various innovative methods. For instance, a redox strategy catalyzed by 4-HO-TEMPO has been developed for the synthesis of pyridines through the annulation of cyclopropanols and oxime acetates, which could potentially be adapted for the synthesis of 4-pyridinemethanol derivatives . Additionally, a scalable and practical synthesis route for 4-(difluoromethyl)pyridin-2-amine has been reported, which could provide insights into the synthesis of related pyridine compounds . Moreover, a novel multicomponent reaction has been described for the synthesis of tetrahydrofuro[2,3-c]pyridines, which demonstrates the versatility of pyridine synthesis methods .

Molecular Structure Analysis

The molecular structure of 4-pyridinemethanol would consist of a pyridine ring with a hydroxymethyl group at the 4-position. The presence of the hydroxyl group would influence the compound's reactivity and interaction with other molecules. The synthesis of various pyridine derivatives, as mentioned in the papers, often involves the formation of new bonds to the pyridine ring, which is a testament to the ring's reactivity and the potential for structural modification .

Chemical Reactions Analysis

Pyridine derivatives undergo a range of chemical reactions, including redox reactions, annulations, and multicomponent syntheses. The papers describe the formation of pyridine products through annulation of enones with imines followed by oxidative aromatization , as well as radical addition/C-C coupling mechanisms to synthesize 4-substituted pyridine derivatives . These reactions highlight the chemical versatility of pyridine compounds and their potential transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-pyridinemethanol would be influenced by the pyridine ring and the hydroxymethyl group. The compound is likely to have moderate polarity due to the hydroxyl group, which would affect its solubility in various solvents. The papers discuss the properties of related pyridine derivatives, such as their catalytic efficiency and the influence of substituents on the reactivity and yields of the synthesized compounds . These studies provide a foundation for understanding the behavior of 4-pyridinemethanol in different chemical contexts.

Relevant Case Studies

A case study involving the biocatalytic deracemization of (RS)-α-methyl-4-pyridinemethanol using whole cells of Candida parapsilosis has been reported, which resulted in a high enantiomeric excess of (R)-α-methyl-4-pyridinemethanol . This example demonstrates the application of 4-pyridinemethanol derivatives in enantioselective synthesis and the potential for green chemistry approaches in the production of enantiopure compounds.

Scientific Research Applications

Enantioselective Resolution and Kinetic Modeling

4-Pyridinemethanol, particularly its derivative (R,S)-α-methyl-4-pyridinemethanol, plays a crucial role in the pharmaceutical industry as an intermediate. Its significance in forming spiral structures and serving as a chiral auxiliary compound is noted. Studies have optimized the kinetic resolution and transesterification mechanism using specific catalysts like Novozym 435, demonstrating the compound's relevance in biochemical engineering (Magadum & Yadav, 2017).

Hydrogen Bonding and Density Functional Theory Study

Density Functional Theory (DFT) studies have explored the hydrogen bonds between 4-pyridinemethanol and water, revealing significant insights into the chemical interactions and structural geometries. This research underscores the importance of 4-pyridinemethanol in understanding molecular interactions and bond formations (Li et al., 2008).

Volumetric Properties in Aqueous Solutions

The volumetric properties of 4-pyridinemethanol in aqueous media have been investigated, focusing on the compound's interactions and effects on volume changes. These studies are significant for understanding the compound's behavior in solutions and its potential applications in material science (Kul et al., 2013).

Photocatalytic Applications

4-Pyridinemethanol has been utilized in photocatalytic processes, particularly in the synthesis of vitamin B3. This application highlights the compound's role in environmentally friendly and efficient chemical synthesis processes (Yurdakal et al., 2017).

Catalytic Hydrogenation Techniques

Studies on the catalytic hydrogenation of 4-pyridinemethanol derivatives provide insights into efficient reaction techniques and yield optimization. This research is essential for industrial applications, particularly in synthesizing specific pharmaceutical intermediates (Li Jian-jun, 2006).

Degradation Mechanisms in Water Treatment

Research has also been conducted on the degradation mechanisms of pyridine derivatives like 4-pyridinemethanol in water treatment processes. Understanding these mechanisms is crucial for environmental sciences and the development of effective water purification methods (Yang Li et al., 2017).

Safety And Hazards

4-Pyridinemethanol is considered hazardous. It causes skin irritation and serious eye irritation . Safety measures include wearing protective clothing and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

4-Pyridinemethanol is widely used for the preparation of coordination compounds with antibacterial, antifungal, and anticancer activities . It is also used for model prebiotic synthesis . More recently, it has been used in the synthesis of phosphazene-based ionic liquid, as well as for electron transporting materials in perovskite solar cells . Therefore, it is recognized as a significant target in the fields of medicine, pharmaceuticals, and material chemistry .

properties

IUPAC Name

pyridin-4-ylmethanol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NO/c8-5-6-1-3-7-4-2-6/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMBWNZJOQBTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870638
Record name 4-Pyridinemethanol
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Pyridinemethanol

CAS RN

586-95-8
Record name 4-Pyridinemethanol
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Record name 4-Pyridinemethanol
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Record name 4-PYRIDINEMETHANOL
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Record name 4-PYRIDINEMETHANOL
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Record name 4-Pyridinemethanol
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Record name 4-Pyridinemethanol
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Record name 4-pyridylmethanol
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Synthesis routes and methods

Procedure details

In Mosher, Harry S. et al., Journal Of American Chemical Society, 73 Oct.(1951) pp.4925-4927, 3-chloromethyl and 4-chloromethyl pyridinium hydrochloride was prepared by first reducing ethyl nicotinate and ethyl isonicotinate with lithium aluminum hydride in anhydrous ether to produce 3-hydroxymethyl pyridine and 4-hydroxymethyl pyridine respectively. The resulting liquid 3-hydroxymethyl pyridine was separated from the distillate by converting to the hydrochloride. The 3- and 4-hydroxymethyl pyridine hydrochloride were added to a substantial excess amount of thionyl chloride and then refluxed followed by the addition of benzene to precipitate out the 3- and 4-chloromethyl pyridine hydrochloride, respectively. Although the resulting 3-chloromethyl pyridine hydrochloride compound appears to be very pure, it apparently exists as a fluffy dusty powder which is difficult to process on a large scale basis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
432
Citations
F Hasanvand, AR ARAB, S Amani - 2012 - sid.ir
… complexes are reported with 2, 3 or 4-pyridinemethanol ligands of the general formula [Cu2(L)4(Cl)2]+2 or [Cu2(L)4(OR)2]+2, where L is 2, 3 or 4-pyridinemethanol (Figs. 1A, 1B and 1C…
Number of citations: 13 www.sid.ir
P Segľa, V Kuchtanin, M Tatarko, J Švorec, J Moncol… - Chemical Papers, 2018 - Springer
… networks is 4-pyridinemethanol (4-pyme) and isonicotinamide (isonia). 4-Pyridinemethanol in … To date, only one complex is known, where 4-pyridinemethanol is employed as an N,O-…
Number of citations: 9 link.springer.com
Q Li, J Cai, JR CHEN, KQ ZHAO - Chinese Journal of …, 2008 - Wiley Online Library
… the first singlet excitation state of 4-pyridinemethanol monomer and 4-pyridinemethanol-water complexes. As a result, the nitrogen atom of 4-pyridinemethanol and the oxygen atom of …
Number of citations: 9 onlinelibrary.wiley.com
DB Naik, GR Dey, AD Belapurkar, K Kishore - Research on chemical …, 2004 - Springer
Reactions of e aq − , H atom and OH radicals with 4-pyridinemethanol (4-PM) and 4-pyridinecarboxaldehyde (4-PCA) have been studied at various pH values using the pulse radiolysis …
Number of citations: 2 link.springer.com
E Kita, G Uścińska - Transition metal chemistry, 2003 - Springer
Oxidation of 3-pyridinemethanol (3-pyol), 4-pyridinemethanol (4-pyol), 3-pyridinecarboxaldehyde (3-pyal) and 4-pyridinecarboxaldehyde (4-pyal) by Cr VI was studied under pseudo-…
Number of citations: 6 link.springer.com
MP LaMontagne - Journal of Medicinal Chemistry, 1973 - ACS Publications
… ) analogs2 with the present styryl and benzoyl counterparts, we observe a decrease in activity; on the other hand, a-(di-«-butylaminomethyl)-2,6-bis(4-chlorostyryl)-4-pyridinemethanol is …
Number of citations: 5 pubs.acs.org
DB Magadum, GD Yadav - Biochemical engineering journal, 2017 - Elsevier
… 4-pyridinemethanol and its esters are used as intermediates for the synthesis of optically active naproxen [3]. (S)-α-methyl-4-pyridinemethanol … -methyl-4-pyridinemethanol and its esters …
Number of citations: 13 www.sciencedirect.com
L Liu, X Hong, X Hu - Journal of Flow Chemistry, 2022 - Springer
… 4-pyridinemethanol is well known as an important … In this paper, we report the synthesis of 4-pyridinemethanol by … The yield of 4-pyridinemethanol reached up to 71 % under the …
Number of citations: 1 link.springer.com
S Ghosh, L Banoth, UC Banerjee - Biocatalysis, 2015 - degruyter.com
… -4-pyridinemethanol from the corresponding prochiral ketone. Here, we report the one-pot synthesis of (R)-α-methyl-4-pyridinemethanol … , (RS)-αmethyl-4-pyridinemethanol was used as …
Number of citations: 6 www.degruyter.com
CW Muth, KE Yang - Journal of heterocyclic chemistry, 1996 - Wiley Online Library
… When a-(/?-nitrophenyl)-4-pyridinemethanol (14) was heated under reflux with 1 M sodium hydroxide for 20 minutes the products isolated were 4,4'-bis(p-pyridoyl)azoxybenzene (15a) …
Number of citations: 5 onlinelibrary.wiley.com

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